molecular formula C20H27N3O2S B2736086 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 1105238-69-4

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2736086
CAS No.: 1105238-69-4
M. Wt: 373.52
InChI Key: QDUUVFCGIHTNSJ-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that features a urea moiety linked to a thiophene ring, an azepane ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Thiophene Substitution: The thiophene ring can be introduced via a substitution reaction, often using a halogenated thiophene derivative.

    Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(2-(Azepan-1-yl)-2-(furan-3-yl)ethyl)-3-(3-methoxyphenyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-methoxyphenyl)urea is unique due to the combination of its azepane, thiophene, and methoxyphenyl moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-25-18-8-6-7-17(13-18)22-20(24)21-14-19(16-9-12-26-15-16)23-10-4-2-3-5-11-23/h6-9,12-13,15,19H,2-5,10-11,14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUVFCGIHTNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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